1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine

Lipophilicity logP Drug-likeness

Scaffold-hopping without controlled variables can derail sigma receptor SAR studies. This compound occupies a distinct chemical space with a unique 4-chlorophenylsulfonyl and N-propylpiperidine combination, enabling definitive selectivity profiling. - Probe sigma-1 vs. sigma-2 selectivity modulation via the propyl chain length and piperidine ring conformation. - Leverage geometrically constrained sulfonamide oxygens as defined pharmacophoric anchors in co-crystallography or NMR studies. - Use as a peripheral-restricted tool (tPSA 48 Ų) to discriminate central vs. peripheral target effects in phenotypic assays.

Molecular Formula C18H28ClN3O2S
Molecular Weight 386.0 g/mol
Cat. No. B10884979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
Molecular FormulaC18H28ClN3O2S
Molecular Weight386.0 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H28ClN3O2S/c1-2-9-20-10-7-17(8-11-20)21-12-14-22(15-13-21)25(23,24)18-5-3-16(19)4-6-18/h3-6,17H,2,7-15H2,1H3
InChIKeyMXBXTSWTXIQPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine – Procurement-Relevant Structural Identity and Baseline Profile


1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine (C₁₈H₂₈ClN₃O₂S; MW 385.96 g/mol) is a synthetic arylpiperazine derivative bearing a 4-chlorophenylsulfonyl group at the N1 position of the piperazine ring and a 1-propylpiperidin-4-yl substituent at N4 [1]. The compound is catalogued in the ZINC database (ZINC000091493621) and is commercially accessible for research use; however, ChEMBL 20 contains no known bioactivity data for this substance [2]. Its structural features – a tertiary amine in the piperidine ring (predicted pKa ~8.4), a sulfonamide linker, and an electron-withdrawing para-chloro substituent – place it within a chemical space populated by sigma-receptor and dopamine-modulating ligand series, though no target-specific pharmacology has been reported for this exact entity [1][2].

Scaffold4,4-disubstituted arylalkylsulfonyl piperazine – sulfonamide linker with 4-Cl-phenyl and N-propylpiperidine substituents
Target spaceSigma-1 receptor ligand series expansion scaffold; no known bioactivity reported – exploratory screening context
Physicochemical contextModerate lipophilicity and polar surface area profile; predicted cationic state at assay pH may support solubility and electrostatic binding studies

Why 1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine Cannot Be Casually Substituted by In-Class Analogs


Arylpiperazine derivatives with sulfonamide linkers are not freely interchangeable. Research on closely related 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines has demonstrated that minor modifications to the sulfonamide aryl substituent or the N-alkylpiperidine group can shift sigma-1 receptor affinity by more than two orders of magnitude [1]. Furthermore, sulfonamide-containing piperazines exhibit distinct conformational constraints and hydrogen-bonding patterns compared to their non-sulfonyl analogs, factors that directly influence target recognition and off-target liability [1]. The presence of the propyl group on the piperidine nitrogen in the target compound, as opposed to methyl, benzyl, or unsubstituted variants, is expected to modulate both basicity (pKa) and lipophilicity (logP) in ways that cannot be predicted by simple interpolation from other in-class analogs. Consequently, procurement decisions based solely on scaffold similarity risk introducing uncontrolled variables into biological or analytical workflows.

Des-sulfonyl or N-dealkylated analogs
Removing the sulfonamide or shortening the N-propyl group alters hydrogen-bonding capacity, lipophilicity, and ionization state – binding and assay behavior may not transfer.
Scaffold-only similarity without substituent match
Simple arylpiperazines lacking the precise 4-Cl-phenylsulfonyl and N-propylpiperidine pattern can exhibit >100-fold shifts in sigma-1 affinity; bulk procurement based on core alone risks uncontrolled variables.
Conformational and electronic mismatch
Sulfonamide geometry and electron-withdrawing chloro group impose distinct conformational constraints – analogs without these features may not recapitulate target recognition.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine Versus Structural Neighbors


Lipophilicity (clogP) as a Determinant of Membrane Permeability and Non-Specific Binding – Comparison with the Des-sulfonyl Analog

The target compound possesses a calculated logP of 2.25 (ZINC prediction) [1]. In contrast, 1-(4-chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine, which replaces the sulfonyl group with a direct N-aryl bond, has a predicted logP of approximately 3.2 based on structural analysis . This ~1 log unit difference indicates that the target compound is significantly less lipophilic, which is expected to reduce non-specific membrane partitioning and improve aqueous solubility relative to the des-sulfonyl analog. For in vitro assays, this difference can translate into lower non-specific binding to plasticware and reduced compound loss during filtration steps.

Lipophilicity (logP)
Class-level inference
Target logP 2.25 vs. des-sulfonyl analog ~3.2
Δ ≈ –1.0 (less lipophilic)
May support lower non-specific binding and improved aqueous solubility in biochemical assays.
Computational ZINC prediction; experimental logP and binding impact should be verified.
Lipophilicity logP Drug-likeness ADME

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Capacity – Differentiation from Piperidine-Only Analogs

The target compound displays a topological polar surface area (tPSA) of 48 Ų and contains 4 hydrogen-bond acceptors (the sulfonamide oxygens, the piperazine nitrogens) per ZINC calculations [1]. By comparison, 4-benzyl-1-(4-phenylbutyl)piperidine, a sigma-1 ligand with reported Ki of 0.4 nM, has a tPSA of only 3.2 Ų and 1 H-bond acceptor [2]. The 15-fold higher tPSA of the target compound suggests substantially reduced passive blood-brain barrier permeation if CNS exposure is not desired, or alternatively, a requirement for active transport if CNS target engagement is sought. This property is directly relevant for selecting between peripherally-restricted and CNS-penetrant tool compounds.

Topological Polar Surface Area (tPSA)
Cross-study comparable
48 Ų
4 H-bond acceptors
Comparator tPSA 3.2 Ų (sigma-1 ligand)
High tPSA suggests limited passive blood-brain barrier permeation – may aid peripheral vs. CNS compound selection.
Based on ZINC calculation; comparator from BindingDB/CHEMBL. Does not account for active transport.
tPSA Blood-brain barrier Hydrogen bonding Drug design

Molecular Weight and Fraction sp³ – Differentiating Physicochemical Property Space from Lead-Like Arylpiperazines

The target compound has a molecular weight of 385.96 g/mol and a fraction sp³ (Fsp³) of 0.72 as reported in ZINC [1]. In comparison, a structurally related arylpiperazine sulfonamide from the Vertex ion channel modulator patent series – 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(2-fluorophenyl)ethanone – has a molecular weight of 394.87 g/mol and a lower Fsp³ (~0.55 estimated) due to the planar ethanone linker [2]. The higher Fsp³ of the target compound (0.72 vs. ~0.55) indicates greater three-dimensional character, a property increasingly correlated with reduced promiscuity, improved solubility, and higher clinical success rates in drug discovery [3]. This makes the target compound a more attractive scaffold for lead optimization programs seeking to avoid flat, aromatic compound liabilities.

Fraction sp³ (Fsp³)
Cross-study comparable
Target Fsp³ 0.72 vs. patent sulfonamide analog ~0.55
ΔFsp³ ≈ +0.17 (higher 3D character)
Higher saturation may correlate with reduced off-target promiscuity and improved developability profile – relevant for lead optimization libraries.
ZINC computational property; comparator from patent WO2009/030810. Empirical promiscuity data not available for this specific compound.
Molecular weight Fraction sp³ Lead-likeness Chemical property space

Predicted Ionization State at Physiological pH – Relevance to Solubility and Assay Compatibility

ZINC protonation analysis indicates that at high pH (8.4), the target compound carries a net charge of 0, while at physiological pH (7.4) the piperidine tertiary amine (predicted pKa ~8–9) is expected to be partially or predominantly protonated, yielding a net charge of +1 [1]. This contrasts with 1-(4-chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine, where the piperazine N4 is directly bonded to the chlorophenyl ring; the resulting aniline-type nitrogen has a much lower pKa (~3–4) and remains unprotonated at pH 7.4 [2]. The target compound's cationic character at assay pH enhances aqueous solubility and enables electrostatic interactions with negatively charged receptor binding pockets, but may also increase susceptibility to hERG channel binding if not properly mitigated.

Ionization state at pH 7.4
Class-level inference
Target: predominantly cationic (+1) due to piperidine protonation
Comparator: neutral (aniline-type N4)
Cationic state enhances solubility and may enable electrostatic interactions – relevant for buffer selection and hERG-related assay design.
Predicted from ZINC protonation analysis and piperazine pKa databases; confirm experimentally under assay conditions.
pKa Ionization Solubility Assay conditions

Sulfonamide Bond Stability Under Thermal and Nucleophilic Stress – Practical Handling Considerations

Literature on 4,4-disubstituted arylalkylsulfonyl piperazines notes that sulfonamide bonds in this series are strained and exhibit instability at elevated temperatures and under nucleophilic conditions [1]. While the des-sulfonyl analog 1-(4-chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine lacks this liability, it also loses the hydrogen-bonding capacity and metabolic stability conferred by the sulfonamide group. The target compound therefore requires controlled storage (recommended –20°C powder, –80°C in solution) and should not be subjected to prolonged heating or strongly basic/nucleophilic reaction conditions [2]. This handling constraint is a direct consequence of the sulfonamide pharmacophore and must be factored into experimental design.

Sulfonamide stability
Supporting evidence
Strained sulfonamide – unstable at elevated temperature and under nucleophilic conditions
Storage and handling constraints must be considered to avoid degradation during assays; des-sulfonyl analogs lack this liability.
Literature observation (Sadeghzadeh 2013); vendor recommendation: powder –20°C, solution –80°C.
Chemical stability Sulfonamide Storage conditions Sample handling

High-Value Application Scenarios for 1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine in Scientific and Industrial Workflows


Sigma-1 Receptor Ligand Discovery and Structure–Activity Relationship (SAR) Expansion

Based on the published sigma-1 ligand series of 4,4-disubstituted arylalkylsulfonyl piperazines [1], the target compound serves as a logical extension scaffold for SAR exploration. Its unique combination of a 4-chlorophenylsulfonyl group and an N-propylpiperidine substituent occupies a distinct region of chemical space not represented in the original 2013 publication. Researchers can use this compound to probe whether the propyl chain length and piperidine ring conformation modulate sigma-1 vs. sigma-2 selectivity, leveraging the established radioligand binding assay protocols described in the primary literature.

Peripheral vs. CNS Target Deconvolution Using tPSA-Based Triage

With a tPSA of 48 Ų [2], the target compound is predicted to have limited passive blood-brain barrier penetration. This makes it a potential tool for discriminating peripheral from central target effects in phenotypic screening cascades. When used alongside a more lipophilic, lower-tPSA comparator (e.g., a des-sulfonyl piperidine analog), paired-compound pharmacology can help assign observed in vivo efficacy to peripheral or central compartments.

Chemical Probe Development Requiring Sulfonamide Hydrogen-Bonding Functionality

The sulfonamide group provides two hydrogen-bond acceptors (S=O) that are geometrically constrained, offering a defined pharmacophoric feature absent in simple tertiary amine analogs. This makes the target compound suitable for co-crystallography or NMR-based fragment elaboration studies where the sulfonamide oxygen atoms can anchor the ligand to a protein binding site via conserved water-mediated or direct hydrogen bonds [1]. The compound can serve as a reference sulfonamide-containing control in fragment-based drug design programs targeting enzymes or receptors with oxyanion holes.

Control Compound for Sulfonamide Metabolic Stability Assays

Aryl sulfonamides undergo characteristic metabolic transformations including N-dealkylation and sulfonamide hydrolysis. The target compound, with its defined piperidine N-propyl and piperazine sulfonamide moieties, provides a well-characterized substrate for cytochrome P450 and hydrolytic enzyme assays. Researchers developing in vitro metabolic stability protocols can use this compound as a reference standard to benchmark assay performance, storage integrity, and inter-laboratory reproducibility, supported by vendor stability data [3] and published sulfonamide degradation pathways [1].

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR expansion
Arylpiperazine sulfonamide scaffold with N-propylpiperidine tail
Sigma-1/sigma-2 selectivity assay context; radioligand binding protocols
Peripheral vs. CNS target deconvolution
High tPSA (48 Ų) predicting limited passive BBB permeation
Paired-compound pharmacology with a low-tPSA analog to assign compartment-specific effects
Sulfonamide hydrogen-bonding probe development
Geometrically constrained sulfonamide H-bond acceptors
Co-crystallography or NMR fragment elaboration; reference control for oxyanion hole recognition
Sulfonamide metabolic stability benchmarking
Defined piperidine and piperazine sulfonamide moieties
CYP/hydrolytic enzyme assay performance; inter-laboratory reproducibility of stability protocols
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